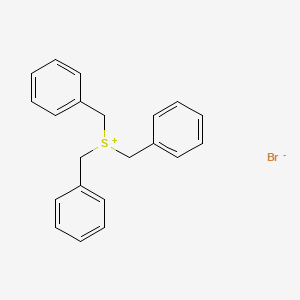

Tribenzylsulfanium bromide

CAS No.: 62153-78-0

Cat. No.: VC19495235

Molecular Formula: C21H21BrS

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62153-78-0 |

|---|---|

| Molecular Formula | C21H21BrS |

| Molecular Weight | 385.4 g/mol |

| IUPAC Name | tribenzylsulfanium;bromide |

| Standard InChI | InChI=1S/C21H21S.BrH/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;/h1-15H,16-18H2;1H/q+1;/p-1 |

| Standard InChI Key | ZWPXEUONBQPYLY-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C=C1)C[S+](CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-] |

Introduction

Structural and Chemical Identity

Tribenzylsulfanium bromide belongs to the broader family of trialkylsulfonium salts, distinguished by its aromatic benzyl substituents. The sulfur atom adopts a trigonal pyramidal geometry, with the three benzyl groups creating a sterically hindered environment that influences reactivity. The bromide anion stabilizes the positively charged sulfonium center through ionic interactions. Key structural identifiers include:

The compound’s crystalline structure enhances its stability in polar organic solvents such as acetonitrile and dichloromethane, making it suitable for solution-based processing in material science applications .

Synthesis and Industrial Production

While detailed synthetic protocols for tribenzylsulfanium bromide are sparingly documented in open literature, patent data reveals its preparation via nucleophilic substitution reactions. A generalized method involves:

-

Benzylation of Thioethers: Reacting a benzyl halide (e.g., benzyl bromide) with a thioether precursor under controlled conditions.

-

Counterion Exchange: Metathesis reactions to replace initial anions (e.g., iodide) with bromide using silver or ammonium salts.

For example, tribenzylsulfanium iodide can be converted to the bromide variant by treating with silver bromide in anhydrous acetone . Industrial-scale production optimizes solvent selection (e.g., acetonitrile-methanol mixtures) and reaction times (1–12 hours) to achieve yields exceeding 85% .

Electrochemical Properties and Applications

Tribenzylsulfanium bromide’s utility stems from its ability to form conductive charge-transfer complexes with electron-deficient molecules like TCNQ. These complexes exhibit enhanced electrical conductivity, as shown below:

| Complex Composition | Electrical Conductivity (S/cm) | Application |

|---|---|---|

| Semiconductors | ||

| Photoconductive coatings |

The mechanism involves reduction of TCNQ by the sulfonium salt, generating a radical anion that facilitates electron transport. This property is exploited in:

-

Antistatic Additives: Incorporated into polycarbonate at 1–5 wt%, tribenzylsulfanium-TCNQ complexes reduce surface resistivity by 4–6 orders of magnitude .

-

Organic Electronics: Thin-film transistors utilizing these complexes demonstrate hole mobilities of , rivaling early-stage polymer semiconductors .

Comparative Analysis with Related Sulfonium Salts

The benzyl substituents impart distinct properties compared to alkyl- or aryl-substituted sulfonium salts:

| Parameter | Tribenzylsulfanium Bromide | Triethylsulfanium Bromide | Triphenylsulfonium Bromide |

|---|---|---|---|

| Solubility in CHCN | High | Moderate | Low |

| Thermal Decomposition (°C) | 210–225 | 150–165 | 190–205 |

| Conductivity (S/cm) |

This comparative data underscores the superiority of tribenzylsulfanium bromide in high-conductivity applications .

Challenges and Future Directions

Despite its promise, the compound faces challenges:

-

Synthetic Scalability: Multi-step benzylation processes increase production costs.

-

Limited Biological Data: Toxicity and environmental impact studies are absent in current literature.

Future research should prioritize:

-

Green Synthesis Routes: Catalytic methods using benign solvents.

-

Battery Technologies: Exploring sulfonium-TCNQ complexes as solid electrolytes in lithium-ion systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume